molecular formula C8H8ClNO2 B1291297 2-(4-Amino-3-chlorophenyl)acetic acid CAS No. 22106-57-6

2-(4-Amino-3-chlorophenyl)acetic acid

Cat. No.: B1291297
CAS No.: 22106-57-6
M. Wt: 185.61 g/mol
InChI Key: RNPFHSPLVUBKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-chlorophenyl)acetic acid (2-ACPA) is an organic compound with a molecular formula of C8H8ClNO2. It is a white solid that is soluble in water and a variety of organic solvents. It has been used in various scientific applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of its mechanism of action.

Scientific Research Applications

Antimicrobial Agents
Derivatives synthesized from 2-(4-Amino-3-chlorophenyl)acetic acid, such as formazans and Mannich bases, are explored for their antimicrobial properties. These compounds have been tested against pathogenic strains like Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans, showing moderate activity. This highlights their potential use in developing new antimicrobial agents (Sah et al., 2014).

Chemical Synthesis Optimization
Research into optimizing the synthesis processes for compounds related to this compound is ongoing. Studies focus on improving yields, reducing reaction times, and enhancing the purity of the final products. These optimizations are crucial for industrial-scale production and applications in pharmaceuticals (Hu Jia-peng, 2012).

Conformational Studies
The conformational behavior of phenoxyacetic acid derivatives, closely related to this compound, is studied in both their free form and when bound in adducts. These studies provide insights into the molecular interactions and stability of these compounds, which are essential for their applications in drug design and material science (Lynch et al., 2003).

Pharmacological Studies
Compounds derived from this compound are also subjects of pharmacological studies, focusing on their interactions with biological receptors. Such studies are fundamental in drug discovery and development, providing a basis for the creation of new therapeutic agents (Gouldson et al., 2000).

Environmental and Toxicological Research
Research into the environmental impact and toxicological profiles of compounds related to this compound, such as chlorophenoxy herbicides, is crucial. Studies focus on their degradation, potential toxic effects on human cells, and environmental persistence, contributing to safer chemical management practices (Mahmoudinia et al., 2019).

Safety and Hazards

The safety information available indicates that “2-(4-Amino-3-chlorophenyl)acetic acid” has a GHS07 signal word of “Warning” with hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

2-(4-amino-3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPFHSPLVUBKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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